![molecular formula C12H10ClN5O B11845747 6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine CAS No. 129409-64-9](/img/structure/B11845747.png)
6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine is a chemical compound that belongs to the purine class of organic molecules It features a purine core structure substituted with a 4-chlorobenzyl group via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of a Williamson ether synthesis, where 4-chlorobenzyl chloride reacts with a purine derivative in the presence of a base such as potassium carbonate in ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory synthesis methods to scale up the process. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions to maximize yield, and implementing purification steps to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the purine core or the benzyl group.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the development of materials with specific properties, such as liquid crystals.
Wirkmechanismus
The mechanism of action of 6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine involves its interaction with specific molecular targets. The purine core structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The 4-chlorobenzyl group can enhance binding affinity or selectivity for certain targets. The exact pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-Chlorobenzyl)oxy)-4’-cyanoazobenzene: This compound also features a 4-chlorobenzyl group and has applications in liquid crystal technology.
4-((4-Chlorobenzyl)oxy)-3,4’-dichloroazobenzene: Another similar compound with liquid crystalline properties.
Uniqueness
6-((4-Chlorobenzyl)oxy)-1H-purin-2-amine is unique due to its purine core, which is not present in the similar compounds listed above. This core structure provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and biochemistry.
Eigenschaften
CAS-Nummer |
129409-64-9 |
|---|---|
Molekularformel |
C12H10ClN5O |
Molekulargewicht |
275.69 g/mol |
IUPAC-Name |
6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C12H10ClN5O/c13-8-3-1-7(2-4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18) |
InChI-Schlüssel |
PQEFDHGUTNYNMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=NC(=NC3=C2NC=N3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


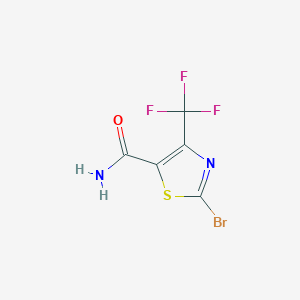
![6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11845686.png)
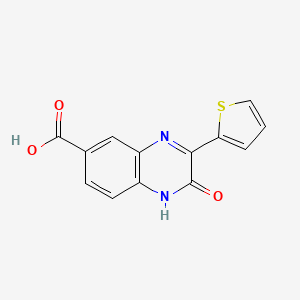
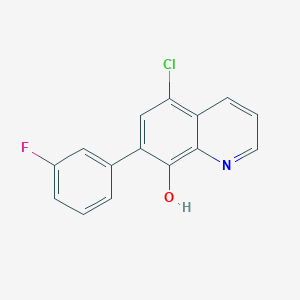

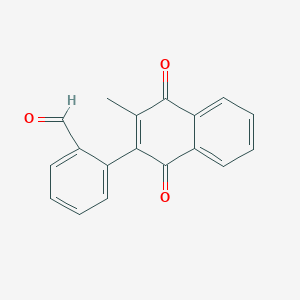

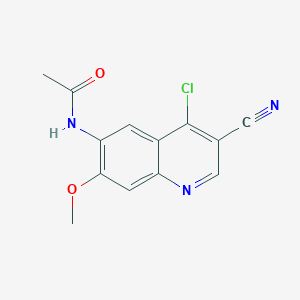
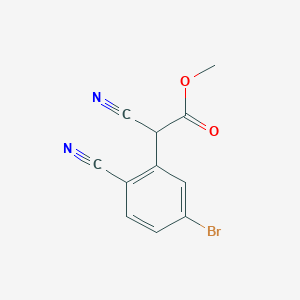

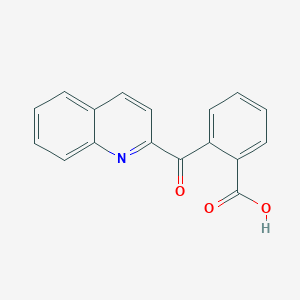


![Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11845745.png)
